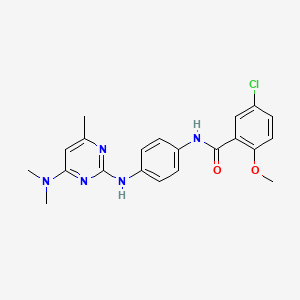
Swertianolin
説明
Swertianolin is a xanthone that is bellidifolin in which a beta-D-glucopyranosyl residue is attached at position O-8 via a glycosidic linkage . It is isolated particularly from Gentiana campestris and Gentiana germanica . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antioxidant, and a plant metabolite .
Molecular Structure Analysis
The molecular formula of Swertianolin is C20H20O11 . The optimized mass transition ion pairs (m/z) for quantitation were 435.1/272.0 . The IUPAC name is 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one .Chemical Reactions Analysis
A sensitive and rapid LC-MS/MS method has been developed and validated for quantifying Swertianolin in rat plasma using rutin as an internal standard (IS) . Following liquid–liquid extraction with ethyl acetate, chromatographic separation for Swertianolin was achieved on a C18 column .科学的研究の応用
Anti-Helicobacter Pylori Activity
Swertianolin has been found to have anti-Helicobacter pylori activity . Helicobacter pylori is a Gram-negative, spiral-shaped, motile bacterium present in human stomachs that causes gastric ulcers . A study revealed that a methanolic extract of swertia herb, which contains Swertianolin, demonstrated anti-H. pylori activity . The IC50 values of Swertianolin and amoxicillin (used as a positive control) were 6.1 and 0.044 μM, respectively . The minimum bactericidal concentration (MBC) values of Swertianolin and amoxicillin were 91.7 and 0.21 μM, respectively .
Treatment of Gastrointestinal Diseases
Swertia herb, which contains Swertianolin, is a well-known Japanese traditional medicine used to treat gastrointestinal diseases . It has been used to treat stomach problems since ancient times in Japan .
Hepatoprotective Effect
Swertia herb has been reported to have a hepatoprotective effect against D-galactosamine/lipopolysaccharide-induced liver injury in mice .
Stimulation of Gastric Emptying and Gastrointestinal Motility
Swertia herb has been reported to stimulate gastric emptying and gastrointestinal motility by inhibiting the dopamine D2 receptor .
Treatment of Bronchial Asthma
In the Indian medical system, Chiretta (another name for Swertia) is used as a remedy for bronchial asthma .
Treatment of Liver Disorders
Chiretta is also used in the treatment of liver disorders .
Treatment of Chronic Fever
Chiretta is used as a remedy for chronic fever .
Treatment of Anemia
作用機序
Target of Action
Swertianolin, a xanthone isolated from Gentianella Acuta, primarily targets Helicobacter pylori , a Gram-negative, spiral-shaped, motile bacterium present in human stomachs . This bacterium is associated with gastric disorders such as chronic gastritis, duodenal ulcer, and gastric cancer . Swertianolin also inhibits acetylcholinesterase (AChE) .
Mode of Action
Swertianolin interacts with its targets to exert its therapeutic effects. It has demonstrated significant anti-Helicobacter pylori activity . The compound also inhibits acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
The biosynthesis of Swertianolin involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Pharmacokinetics
A sensitive and rapid LC-MS/MS method has been developed and validated for quantifying swertianolin in rat plasma . The lower limit of quantitation was 0.5ng/mL within a linear range of 0.5-500ng/mL . The mean recovery of swertianolin was >66.7% . The method was successfully applied in evaluating the pharmacokinetics of swertianolin after an oral dose of 50mg/kg Swertia mussotii extract in rats .
将来の方向性
Swertianolin has shown promise in ameliorating immune dysfunction in sepsis via blocking the immunosuppressive function of MDSCs . Future research aims to continue conducting an in-depth research to clarify the target and mechanism of action of Swertianolin in additional in vitro and in vivo assays .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Swertianolin involves multiple steps, starting with the synthesis of the key intermediate, acetylswertianolin, which is then converted to Swertianolin through a series of reactions.", "Starting Materials": [ "Gentianol", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol", "Water" ], "Reaction": [ "Step 1: Gentianol is reacted with acetic anhydride and sodium acetate in methanol to form acetylswertianolin.", "Step 2: Acetylswertianolin is hydrolyzed with hydrochloric acid to remove the acetyl group and form swertianolin.", "Step 3: Swertianolin is purified using a series of extractions with chloroform and ethanol, followed by recrystallization from water." ] } | |
CAS番号 |
23445-00-3 |
分子式 |
C20H20O11 |
分子量 |
436.4 g/mol |
IUPAC名 |
5,8-dihydroxy-3-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-28-7-4-10-14(16(25)13-8(22)2-3-9(23)19(13)29-10)11(5-7)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1 |
InChIキー |
CYNUMZCJGCZYTD-DIKOWXHZSA-N |
異性体SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C=CC(=C4O2)O)O |
SMILES |
O=C1C2=C(OC3=C1C(O)=CC=C3O)C=C(OC)C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O |
正規SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C=CC(=C4O2)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Swertianolin; CCRIS 5474; CCRIS-5474 CCRIS5474. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for swertianolin in the context of sepsis?
A1: Swertianolin has been shown to ameliorate immune dysfunction in sepsis by targeting myeloid-derived suppressor cells (MDSCs). It achieves this by blocking the immunosuppressive function of MDSCs, reducing their production of interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase. []
Q2: How does swertianolin impact MDSC proliferation and differentiation?
A2: Swertianolin has been found to reduce MDSC proliferation and promote their differentiation into dendritic cells, thereby counteracting the immunosuppressive environment often seen in sepsis. []
Q3: Does swertianolin directly affect T-cell activity?
A3: While swertianolin doesn't directly act on T-cells, its ability to block the immunosuppressive effects of MDSCs indirectly leads to improved T-cell activity. []
Q4: What is the significance of the different MDSC subtypes (G-MDSCs and M-MDSCs) in sepsis, and how does swertianolin affect them?
A4: Both G-MDSCs and M-MDSCs significantly increase in the bone marrow and spleen during sepsis, with G-MDSCs being the predominant subtype in a murine model of polymicrobial peritonitis. Swertianolin effectively regulates the functions of both MDSC subsets, reducing their immunosuppressive effects. []
Q5: Has swertianolin demonstrated activity against any specific diseases?
A5: Research suggests that swertianolin exhibits anti-HBV activity in vitro, showing potential for suppressing Hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) expression in cultured human hepatocellular carcinoma cell lines (HepG2). [] Additionally, swertianolin demonstrated potential neuroprotective effects against 1-methyl-4-phenylpyridinium-induced apoptosis in the SH-SY5Y human neuroblastoma cell line. [] Furthermore, swertianolin exhibited Anti-Helicobacter pylori activity. []
Q6: What enzymes does swertianolin interact with?
A6: Swertianolin has been identified as a potential α-glucosidase inhibitor. [] Research also indicates that it exhibits inhibitory activity against monoamine oxidase B (MAO B). []
Q7: What is the molecular formula and weight of swertianolin?
A7: Swertianolin has a molecular formula of C20H20O11 and a molecular weight of 436.37 g/mol. [, ]
Q8: What is the chemical structure of swertianolin?
A8: Swertianolin is a xanthone glycoside. It consists of a xanthone nucleus (1,3,5,8-tetrahydroxyxanthone) with a glucose moiety attached at the 8-position via an O-glycosidic bond. []
Q9: What spectroscopic techniques have been used to characterize swertianolin?
A9: Various spectroscopic methods have been employed to elucidate the structure of swertianolin, including UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including both 1D (1H and 13C) and 2D NMR techniques. [, , , , , , ]
Q10: What is the significance of the revised structure of swertianolin?
A11: The revised structure accurately reflects the connectivity of the glucose moiety to the xanthone nucleus. This is essential for understanding its physicochemical properties, biological activity, and potential for synthesis and modification. []
Q11: Are there any studies on the stability of swertianolin under various conditions?
A12: While the provided research abstracts do not delve into specific stability studies for swertianolin, they emphasize the importance of analytical method validation for quality control during development, manufacturing, and distribution. This suggests a focus on ensuring the compound's consistency, safety, and efficacy, which indirectly points to stability considerations. []
Q12: What is known about the pharmacokinetics of swertianolin?
A13: A sensitive and rapid LC-MS/MS method has been developed and validated for quantifying swertianolin in rat plasma using rutin as an internal standard, and successfully applied to evaluate the pharmacokinetics of swertianolin after an oral dose of 50 mg/kg Swertia mussotii extract in rats. []
Q13: What analytical methods are commonly used for the detection and quantification of swertianolin?
A14: Several analytical techniques have been employed for swertianolin analysis, with a prominent focus on high-performance liquid chromatography (HPLC). Researchers have utilized various HPLC methods, including RP-HPLC (Reverse Phase HPLC) and HPLC coupled with multi-wavelength detection. These methods have proven effective for both qualitative and quantitative analysis of swertianolin in various plant materials and extracts. [, , , , , , , ]
Q14: What other methods, besides HPLC, have been used to study swertianolin?
A15: Beyond HPLC, researchers have employed techniques like thin-layer chromatography (TLC) for qualitative identification of swertianolin. Furthermore, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been utilized to investigate the structure and fragmentation mechanisms of swertianolin complexes with metal ions like Mn(II), Al(III), and Cu(II). These studies provide insights into the coordination behavior of swertianolin and its potential interactions with metal ions in biological systems. [, , ]
Q15: What is the primary natural source of swertianolin?
A16: Swertianolin is predominantly found in plants belonging to the genus Swertia, which are known for their bitter taste and medicinal properties. [, , , , , , , , ]
Q16: What other plant species, besides Swertia, contain swertianolin?
A17: Swertianolin has also been identified in other plant species, including: * Gentianella amarella ssp. acuta [] * Gentianopsis paludosa [, , ] * Swertia pubescens [] * Gentianella azurea [, ] * Lomatogonium rotatum [, ] * Phaleria macrocarpa []
Q17: How is swertianolin relevant to chemotaxonomic studies?
A18: The presence and distribution of swertianolin, along with other characteristic metabolites like iridoid glycosides and phenols, are valuable for chemotaxonomic studies within the Gentianaceae family. These compounds serve as potential chemotaxonomic markers to differentiate various Gentianaceae species and explore their evolutionary relationships. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



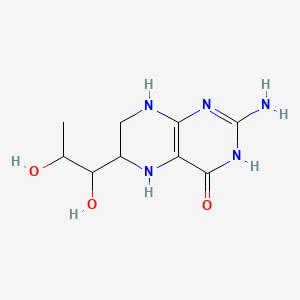
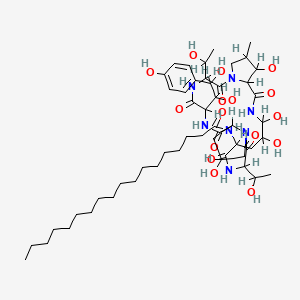
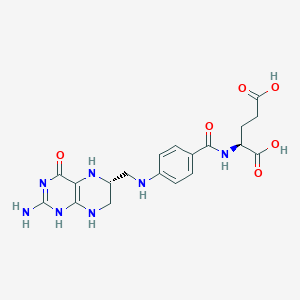
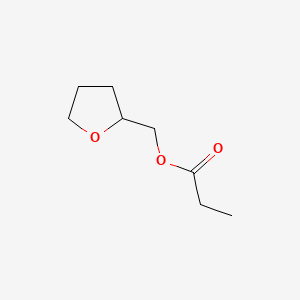
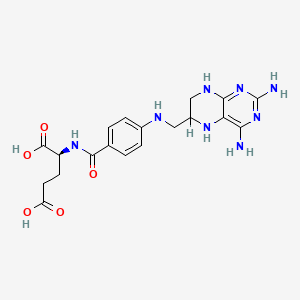


![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)
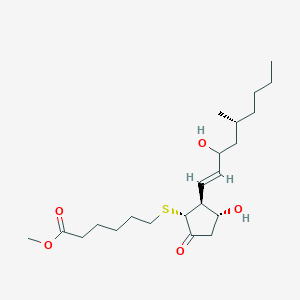
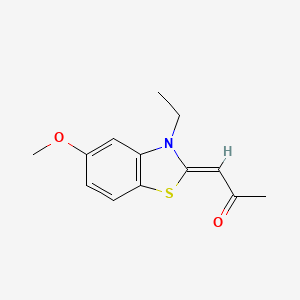
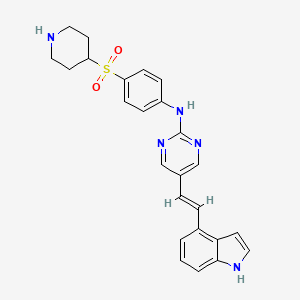
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)
![(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B1682783.png)
